molecular formula C6H9BrN2 B13891285 3-Bromo-4-isopropyl-1H-pyrazole

3-Bromo-4-isopropyl-1H-pyrazole

Cat. No.: B13891285
M. Wt: 189.05 g/mol
InChI Key: UZVSQCYUZFOWGV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-propyl-1H-pyrazole with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-4-isopropyl-1H-pyrazole or 3-amino-4-isopropyl-1H-pyrazole can be formed.

    Oxidation Products: Pyrazole oxides are the major products.

    Reduction Products: Reduced pyrazole derivatives are obtained.

Scientific Research Applications

3-Bromo-4-isopropyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The bromine atom and isopropyl group play crucial roles in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-isopropyl-1H-pyrazole is unique due to the presence of both a bromine atom and an isopropyl group on the pyrazole ring.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

5-bromo-4-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C6H9BrN2/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9)

InChI Key

UZVSQCYUZFOWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1)Br

Origin of Product

United States

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